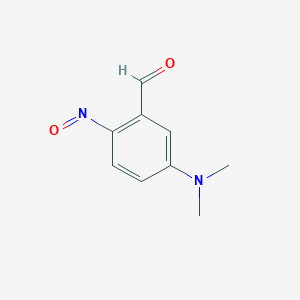

5-Dimethylamino-2-nitrosobenzaldehyde

Cat. No. B8391799

M. Wt: 178.19 g/mol

InChI Key: NMHUSOZQBJFXLI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07301049B2

Procedure details

Photolysis of 5-dimethylamino-2-nitrobenzyltrichloroacetate (41) and α-phenyl-5-dimethylamino-2-nitrobenzyltrichloroacetate (42) appeared to be of particular promise. They have absorption maxima at 395 and 398 nm, respectively, with molar extinction coefficients of around 17000 M.cm−1. The photolysis of compound 41, with no substitution at the α-position, was slower than that of the esters having an α-substitution16,17. Thus irradiation at 0.2% concentration, at 365 nm, gave the expected photoproduct, 5-dimethylamino-2-nitrosobenzaldehyde (53), in 30% yield after 16 min. In addition, the amount of accompanying secondary photoproducts, around 10%, was the highest among the esters evaluated so far. On the other hand, irradiations at lower concentrations indicated that the inner filter effect was diminishing as the photolysis proceeded. This was not the case with any esters tested by us before. Preliminary illuminations of compound 41 with blue light, λ>395 nm, at 0.002% concentration, carried out with the high pressure mercury arc lamp equipped with appropriate filters, gave about 12% photoconversion after 16 min. This result indicates that the development of photolabile esters whose activation would require considerably less expensive sources of visible light is feasible.

Name

5-dimethylamino-2-nitrobenzyltrichloroacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

α-phenyl-5-dimethylamino-2-nitrobenzyltrichloroacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

30%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH3:26])[C:3]1[CH:4]=[CH:5][C:6]([N+:23]([O-])=[O:24])=[C:7]([CH:9]([O:16]C(=O)C(Cl)(Cl)Cl)C2C=CC=CC=2)[CH:8]=1.CN(C)C1C=CC([N+]([O-])=O)=C(C=1)COC(=O)C(Cl)(Cl)Cl>>[CH3:1][N:2]([CH3:26])[C:3]1[CH:4]=[CH:5][C:6]([N:23]=[O:24])=[C:7]([CH:8]=1)[CH:9]=[O:16]

|

Inputs

Step One

|

Name

|

5-dimethylamino-2-nitrobenzyltrichloroacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=1C=CC(=C(C1)C(C1=CC=CC=C1)OC(C(Cl)(Cl)Cl)=O)[N+](=O)[O-])C

|

Step Two

|

Name

|

α-phenyl-5-dimethylamino-2-nitrobenzyltrichloroacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=1C=CC(=C(COC(C(Cl)(Cl)Cl)=O)C1)[N+](=O)[O-])C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

absorption maxima at 395 and 398 nm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus irradiation

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

at 0.2% concentration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C=1C=CC(=C(C=O)C1)N=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 30% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |